molecular formula C9H10BrNO B1397138 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one CAS No. 1127499-07-3

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

Cat. No. B1397138
CAS RN: 1127499-07-3
M. Wt: 228.09 g/mol
InChI Key: VSECUINYDRVDMH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” are not specified in the search results .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is utilized as an intermediate in the synthesis of various biologically active compounds. The synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, contributing to the development of compounds with potential biological activities (Wang et al., 2016).

Development of Halogenated Pyridin-2(1H)-ones

The compound plays a role in the efficient synthesis of 3-aroyl-5-formyl-4-halo pyridin-2(1H)-ones, a process facilitated by Vilsmeier cyclization. This synthesis represents a novel route to 4-bromo/chloro pyridin-2(1H)-ones, showcasing the compound's utility in creating halogenated variants (Yu et al., 2015).

Photoinduced Tautomerization in Pyridines

Studies involving 2-(1H-pyrazol-5-yl)pyridines, including derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have demonstrated photoinduced tautomerization processes. This research provides insights into the excited-state intramolecular and intermolecular proton transfer, aiding in understanding the photochemical behavior of such compounds (Vetokhina et al., 2012).

Synthesis of Novel Pyridine Derivatives

The compound contributes to the synthesis of novel pyridine derivatives, which are investigated for their potential biological activities, such as anti-thrombolytic and biofilm inhibition. This research highlights the compound's role in creating new pyridine-based entities with significant biological properties (Ahmad et al., 2017).

Application in Time-Resolved Fluorescence Immunoassay

This compound is used in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This application underscores its significance in advancing diagnostic techniques and biomedical research (Li-hua, 2009).

Crystal Structure and Biological Activity Studies

The compound aids in the synthesis of structurally diverse entities, which are then studied for their crystal structures and biological activities, including fungicidal and antiviral properties. These studies demonstrate the compound's contribution to the discovery of new biologically active molecules (Li et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances. Unfortunately, the specific mechanism of action for “4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” is not available in the search results .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” is not available in the search results .

properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSECUINYDRVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (5.4 g, 18.9 mmol) was added to a solution of intermediate D2 (1.42 g, 8.6 mmol) in DMF (140 ml) and the mixture was heated at 110° C. for 1 hour. After cooling in an ice bath the solution was partitioned between water and EtOAc. After three extractions with EtOAc, the combined organic fractions were dried (Na2SO4) and the solvent was evaporated in vacuo. The crude product was purified by column chromatography (silica gel; DCM as eluent). The desired fractions were collected and evaporated in vacuo to yield intermediate D3 (1.82 g, 93%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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